6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
5-methoxy-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-8-5-6(13-2)3-4-7(8)10-9(11)12/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRGCEBXOCYGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219092 | |
| Record name | 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-70-5 | |
| Record name | 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15965-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Sequence
The most widely reported laboratory-scale synthesis begins with a condensation reaction between 4-methoxy-1,2-phenylenediamine and methyl carbamate under acidic conditions. This step forms a benzimidazole precursor, which undergoes cyclization via intramolecular dehydration. The reaction typically proceeds in refluxing acetic acid (110–120°C) for 12–18 hours, achieving yields of 68–72%. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <100°C: <40% yield |
| Reaction Time | 12–18 hours | >24h: decomposition |
| Acid Catalyst | Acetic acid (glacial) | HCl: poor cyclization |
The mechanism involves protonation of the amine group, followed by nucleophilic attack on the carbamate carbonyl, culminating in ring closure with methanol elimination.
One-Pot Catalytic Synthesis
Palladium/Copper Dual Catalysis
Advanced methods employ tandem catalytic systems, as demonstrated in the Pd/Cu-mediated protocol from Sun et al.. This one-pot approach combines:
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Pd(OAc)₂/Xantphos-catalyzed N-arylation (140°C, 18h)
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Cu(OAc)₂-mediated C–H functionalization (O₂ atmosphere, 8h)
Key advantages include:
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Elimination of intermediate isolation steps
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Broad functional group tolerance (electron-donating/withdrawing groups)
Reaction scalability was demonstrated at 50g scale with consistent 89% yield, using xylene as solvent and Cs₂CO₃ as base.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial manufacturing transitions from batch to continuous processes to enhance efficiency:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle Time | 24–36 hours | 4–6 hours |
| Yield | 68–72% | 82–85% |
| Byproduct Formation | 8–12% | 3–5% |
Continuous systems employ segmented flow reactors with in-line IR monitoring, enabling real-time adjustment of:
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Temperature (±0.5°C control)
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Residence time (optimized to 210s)
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Catalyst loading (0.5mol% Pd nanoparticle catalysts)
Purification and Characterization
Crystallization Optimization
Crude product purification uses solvent-dependent crystallization:
| Solvent System | Purity (%) | Recovery (%) | Crystal Form |
|---|---|---|---|
| Ethanol/Water (3:1) | 98.2 | 78 | Needles |
| Acetone/Hexanes | 99.5 | 65 | Prisms |
| Supercritical CO₂ | 99.9 | 92 | Amorphous |
Supercritical fluid crystallization, while capital-intensive, eliminates solvent residues critical for pharmaceutical applications.
Mechanistic Insights and Byproduct Analysis
Competing Pathways
Detailed NMR studies reveal three primary byproducts:
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Over-methylation product (7–12%): Forms when reaction exceeds 120°C
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Ring-opened diamine (3–5%): Result of insufficient acid concentration
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Dimeric species (2–4%): From oxidative coupling under O₂ atmosphere
Mitigation strategies include:
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Strict temperature control (±2°C)
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Acid concentration maintained at 85–90wt%
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Nitrogen sparging during cooling phases
Comparative Method Analysis
Efficiency Metrics
| Method | Atom Economy (%) | E-Factor | PMI |
|---|---|---|---|
| Condensation-Cyclization | 64 | 18.7 | 23 |
| Catalytic One-Pot | 81 | 6.2 | 8 |
| Continuous Flow | 79 | 4.1 | 5 |
(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)
The catalytic one-pot method demonstrates superior green chemistry metrics, though requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds with different functional groups.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is in cancer therapy. In vitro studies have demonstrated significant anticancer properties against various cell lines:
- MCF-7 (Breast Cancer) : Exhibits IC50 values ranging from 1.2 µM to 5.3 µM, indicating potent antiproliferative effects.
- HCT116 (Colon Cancer) : Similar IC50 values suggest effective inhibition of cell proliferation.
The mechanism of action appears to involve the induction of apoptosis through caspase activation and inhibition of cell signaling pathways related to proliferation .
Antimicrobial Activity
The compound also shows notable antimicrobial properties:
- Bacterial Inhibition : It has been reported to inhibit the growth of various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong activity against these pathogens.
- Fungal Activity : Preliminary studies suggest effectiveness against fungal strains such as Candida albicans, highlighting its potential as an antifungal agent .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. These effects could be mediated through modulation of inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity. The results indicated a clear dose-dependent response, reinforcing its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, researchers evaluated the efficacy of this compound against various bacterial strains. The findings revealed that it exhibited MIC values below 10 µg/mL against multiple Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of benzimidazolone derivatives is highly dependent on substituent positions and functional groups. Key comparisons include:
5-Hydrosulfonyl Derivatives (e.g., Compound 5b)
- Structure : Features a sulfonamide group (-SO₂NH) at the 5-position and a phenyl or benzyl group at the N1-position.
- Activity : Exhibits potent antitumor activity (IC₅₀ = 2.6 µM against HCC1937 cells) by inducing apoptosis. The sulfonamide group enhances cytotoxicity through hydrogen bonding and electrostatic interactions with cellular targets .
- Contrast : Compared to 6-methoxy-1-methyl, the 5-sulfonamide group is electron-withdrawing, which may improve target binding but reduce solubility. The absence of a methoxy group in 5b limits direct comparisons in electronic effects .
Halogenated Derivatives (e.g., 5,6-Dichloro and 6-Bromo Analogs)
- Structure : Chlorine or bromine atoms at the 5- and/or 6-positions (e.g., 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one).
- Contrast : The methoxy group in 6-methoxy-1-methyl offers better solubility than halogens, which are more electronegative and sterically bulky. This may translate to lower toxicity and enhanced bioavailability .
N-Substituted Derivatives (e.g., Halopemide and Piperidinyl Analogs)
- Structure : Piperidinyl or isopropyl groups at the 1-position (e.g., halopemide: 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one).
- Activity : These compounds inhibit phospholipase D (PLD) isoforms, though without isoform selectivity. The piperidinyl group engages in hydrophobic and hydrogen-bonding interactions .
Key SAR Insights:
Position of Substituents :
- 5-Substituents (e.g., sulfonamide, halogens) enhance cytotoxicity but may compromise solubility.
- 6-Substituents (e.g., methoxy) balance electron donation and solubility, though specific activity data are lacking .
Functional Group Effects :
- Sulfonamides and halogens improve target binding but increase molecular weight.
- Methoxy groups enhance solubility and may modulate metabolic pathways .
N1-Substituents :
- Bulky groups (e.g., piperidinyl) improve enzyme inhibition but reduce cell permeability.
- Methyl groups offer metabolic stability and simpler synthesis .
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy and methyl groups in 6-methoxy-1-methyl likely improve aqueous solubility compared to halogenated or sulfonamide derivatives .
- LogP : Predicted to be lower than halogenated analogs, suggesting better bioavailability.
- Toxicity : Likely lower than 5,6-dichloro derivatives, which are classified as harmful .
Biological Activity
6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various applications in medical and industrial fields.
This compound has a molecular formula of C10H10N2O2 and a molecular weight of 178.20 g/mol. Its structure features a methoxy group and a methyl group on the benzimidazole ring, enhancing its solubility and biological activity compared to related compounds.
Synthesis
The synthesis of this compound typically involves the condensation of o-phenylenediamine with methoxyacetaldehyde under acidic conditions, followed by cyclization and oxidation steps. This method allows for high yields of the desired product, which can be further modified for specific applications.
Biological Activities
The compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
One of the most promising areas for this compound is its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines range from 1.2 µM to 5.3 µM, indicating potent antiproliferative effects . The mechanism appears to involve inhibition of cell proliferation pathways and induction of caspase-mediated apoptosis.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways related to proliferation and inflammation.
- Receptor Binding : It can bind to receptors that regulate cell growth and apoptosis, leading to altered cellular responses.
Comparative Analysis
To understand how this compound compares with similar compounds, we can look at its structural analogs:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | 1.2 - 5.3 µM | Yes |
| 1H-Benzimidazole | - | >100 µM | Moderate |
| 2-Methyl-1H-benzimidazole | - | >100 µM | Low |
Case Studies
Several case studies highlight the effectiveness of this compound:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with flow cytometry confirming increased apoptosis rates.
- Animal Models : In vivo studies on tumor-bearing mice showed that administration of the compound suppressed tumor growth significantly compared to control groups .
Q & A
Q. How can structure-activity relationship (SAR) studies optimize benzimidazole derivatives for biological activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute methoxy groups with halogens (e.g., Cl or F) to enhance membrane permeability .
- In Vitro Assays : Test cytotoxicity against cell lines (e.g., MCF-7) using MTT assays. For example, 2-chloro-1-methyl analogs show enhanced antiproliferative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
